![molecular formula C15H14N4O2 B1456453 4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine CAS No. 1137671-57-8](/img/structure/B1456453.png)
4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine
Vue d'ensemble
Description
“4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known to possess a diversity of useful biological effects .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including “4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine”, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . A series of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives were synthesized and characterized by elemental analyses, (1)H NMR, (13)C NMR and mass spectral studies .
Molecular Structure Analysis
The molecular structure of “4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine” can be analyzed using various spectroscopic techniques. For instance, FT-IR can provide information about the functional groups present in the molecule . The (1)H NMR and (13)C NMR can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .
Chemical Reactions Analysis
The chemical reactions involving “4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine” can be analyzed using various techniques. For instance, the yield of the reaction can be determined . The reaction conditions, such as temperature and solvent, can also affect the outcome of the reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine” can be determined using various techniques. For instance, the melting point can be determined . The IR spectrum can provide information about the functional groups present in the molecule . The (1)H NMR and (13)C NMR can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .
Applications De Recherche Scientifique
Crystal Structure and Theoretical Analysis :
- Kumara et al. (2017) conducted a study on the crystal structure, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations of similar oxadiazole derivatives. They found that these compounds exhibit intermolecular hydrogen bonds and their molecular Hirshfeld surface analysis reveals significant insights into the nature of intermolecular contacts (Kumara et al., 2017).
Electroluminescence in Organic Light-Emitting Diodes (OLEDs) :
- Wang et al. (2001) focused on the synthesis and structure of bis(1,3,4-oxadiazole) systems for use in light-emitting diodes. They observed that these materials significantly improve the efficiency of OLEDs (Wang et al., 2001).
Luminescence Properties :
- Yang et al. (2010) studied the excited-state luminescence of multi-(5-phenyl-1,3,4-oxadiazo-2-yl)benzenes. They found a wide spectral range of oxadiazole exciplex emissions, suggesting applications in high-efficiency lighting and electroluminescent devices (Yang et al., 2010).
Electrochromic and Optoelectronic Characteristics :
- Constantin et al. (2019) developed novel six-membered polyimides with an emphasis on the effect of structural variation on their optoelectronic characteristics, including electrochromic performances in devices (Constantin et al., 2019).
Liquid Crystalline Properties and Fluorescence :
- Acierno et al. (2002) and Han et al. (2010) explored the synthesis, mesomorphic behavior, and photoluminescent properties of low molecular mass compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit, finding applications in liquid crystalline polymeric systems (Acierno et al., 2002); (Han et al., 2010).
Synthesis and Characterization for Electroluminescent Device Applications :
- Zhang et al. (2007) reported on the synthesis, optical, and electrochemical properties of 1,3,4-oxadiazole derivatives, suggesting their function as electron-transporting materials in LEDs (Zhang et al., 2007).
Antioxidant Activity :
- Mallesha et al. (2014) screened similar oxadiazole derivatives for their antioxidant activity, identifying compounds with significant radical scavenging abilities (Mallesha et al., 2014).
Antibacterial Activity :
- Rai et al. (2009) and Kapadiya et al. (2020) synthesized and evaluated the antibacterial activity of oxadiazole derivatives, finding some compounds to exhibit significant antibacterial properties (Rai et al., 2009); (Kapadiya et al., 2020).
Orientations Futures
The future directions for the research on “4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine” could include further exploration of its biological activities and potential applications. For instance, the antibacterial activity of synthesized derivatives was correlated with their physicochemical and structural properties by QSAR analysis . The derivatives with potent antibacterial activity were subjected to molecular docking studies to investigate the interactions between the active derivatives and amino acid residues existing in the active site of peptide deformylase to assess their antibacterial potential as peptide deformylase inhibitor .
Propriétés
IUPAC Name |
4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-20-11-5-2-9(3-6-11)14-18-19-15(21-14)10-4-7-12(16)13(17)8-10/h2-8H,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENGNJUAFMBRDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

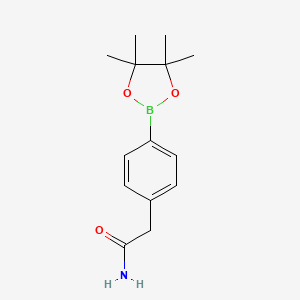
![Thieno[3,2-b]pyridine-7-carbonitrile](/img/structure/B1456371.png)
![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride](/img/structure/B1456373.png)
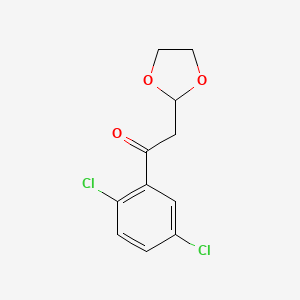
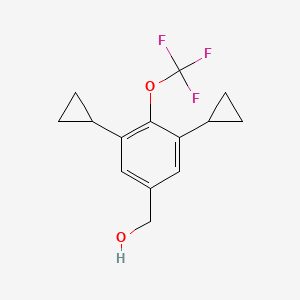
![N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1456376.png)
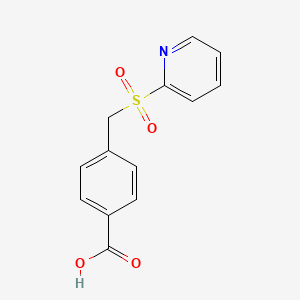
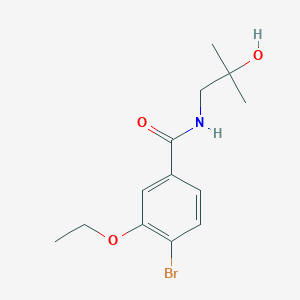
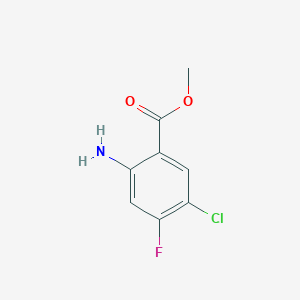
![5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B1456384.png)
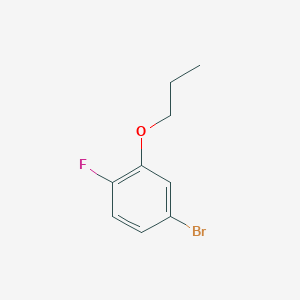
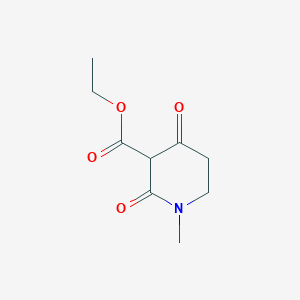
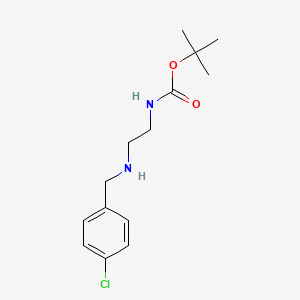
![Pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1456392.png)